molecular formula C8H5BrN2O5 B13750633 2-Bromo-3-5-dinitroacetophenone

2-Bromo-3-5-dinitroacetophenone

Cat. No.: B13750633
M. Wt: 289.04 g/mol
InChI Key: FFZHWJYFQXTHCI-UHFFFAOYSA-N
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Description

2-Bromo-3-5-dinitroacetophenone is an organic compound with the molecular formula C8H5BrN2O5. It is a derivative of acetophenone, where the phenyl ring is substituted with bromine and nitro groups. This compound is known for its applications in various chemical reactions and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3-5-dinitroacetophenone can be synthesized through the bromination of 3,5-dinitroacetophenone. The reaction typically involves the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature to ensure the selective bromination at the desired position on the phenyl ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-5-dinitroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-3-5-dinitroacetophenone is used in several scientific research areas:

    Chemistry: As a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-5-dinitroacetophenone involves its interaction with nucleophiles due to the presence of the electron-withdrawing nitro groups and the bromine atom. These interactions can lead to the formation of various derivatives through substitution reactions. The compound can also interact with biological molecules, potentially affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-nitroacetophenone
  • 2-Bromo-4-nitroacetophenone
  • 3,5-Dinitroacetophenone
  • 2-Bromo-4-methoxyacetophenone

Uniqueness

2-Bromo-3-5-dinitroacetophenone is unique due to the presence of both bromine and two nitro groups on the phenyl ring.

Properties

Molecular Formula

C8H5BrN2O5

Molecular Weight

289.04 g/mol

IUPAC Name

2-bromo-1-(3,5-dinitrophenyl)ethanone

InChI

InChI=1S/C8H5BrN2O5/c9-4-8(12)5-1-6(10(13)14)3-7(2-5)11(15)16/h1-3H,4H2

InChI Key

FFZHWJYFQXTHCI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)CBr

Origin of Product

United States

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